2,3-Dibromo-5-fluorophenol
Description
2,3-Dibromo-5-fluorophenol is a halogenated aromatic compound with the molecular formula C₆H₃Br₂FO. It features two bromine atoms at the 2- and 3-positions and a fluorine atom at the 5-position of the phenol ring.
Properties
IUPAC Name |
2,3-dibromo-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGSIJTJWBCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Halogenated Phenols
Structural and Substituent Position Analysis
The positions and types of halogen substituents critically affect physicochemical behavior. Key comparisons include:
5-Bromo-2,3-difluorophenol
- Molecular formula : C₆H₃BrF₂O
- Molecular weight: 208.99 g/mol (vs. ~273 g/mol for 2,3-Dibromo-5-fluorophenol)
- Substituents : Bromine at 5-position, fluorine at 2- and 3-positions.
- Key differences :
- The bromine atom is para to the hydroxyl group, while fluorines occupy ortho positions. This configuration enhances acidity due to the electron-withdrawing effects of fluorine at ortho positions and bromine at para .
- Refractive index: 1.538 (indicative of polarizability differences compared to bromine-rich analogs) .
3-Bromo-5,6-difluorophenol
- Molecular formula : C₆H₃BrF₂O
- Substituents : Bromine at 3-position, fluorine at 5- and 6-positions.
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Molecular formula : C₂₈H₂₀Br₂O
- Substituents : Bromine at 3- and 4-positions, tetraphenyl groups on a dihydrofuran ring.
- Key differences: The dihydrofuran backbone and bulky phenyl groups drastically alter solubility and reactivity compared to simpler phenol derivatives. Torsion angles (e.g., −173.3°, 174.7°) and bond angles (~120°) from crystallographic data suggest a rigid, non-planar structure .
Physicochemical Properties
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